REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.C(OC(=O)[NH:14][C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]#[N:25])[N:19]=1)([CH3:17])[CH3:16])(C)(C)C>>[ClH:1].[NH2:14][C:15]([C:18]1[N:19]=[C:20]([C:24]#[N:25])[CH:21]=[CH:22][CH:23]=1)([CH3:16])[CH3:17] |f:3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the solution at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C)(C)C1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |